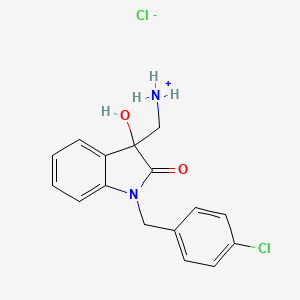
3-Aminomethyl-1-(p-chlorobenzyl)-3-hydroxyindolin-2-one hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Aminomethyl-1-(p-chlorobenzyl)-3-hydroxyindolin-2-one hydrochloride is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a unique structure that includes an indolinone core, a p-chlorobenzyl group, and an aminomethyl substituent, making it a valuable molecule for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Aminomethyl-1-(p-chlorobenzyl)-3-hydroxyindolin-2-one hydrochloride typically involves multiple steps, starting with the preparation of the indolinone core. One common method includes the condensation of p-chlorobenzaldehyde with an appropriate indole derivative under acidic conditions to form the intermediate. This intermediate is then subjected to aminomethylation using formaldehyde and ammonium chloride, followed by hydrolysis to yield the final product. The reaction conditions often require controlled temperatures and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, continuous flow systems, and automated controls are employed to maintain consistent quality and yield. Purification steps such as crystallization, filtration, and drying are crucial to obtain the compound in its hydrochloride salt form.
Análisis De Reacciones Químicas
Types of Reactions
3-Aminomethyl-1-(p-chlorobenzyl)-3-hydroxyindolin-2-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to modify the indolinone core or the p-chlorobenzyl group.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted indolinones, aminomethyl derivatives, and chlorobenzyl-modified compounds. These products are often used as intermediates in further chemical synthesis or as final products in pharmaceutical applications.
Aplicaciones Científicas De Investigación
3-Aminomethyl-1-(p-chlorobenzyl)-3-hydroxyindolin-2-one hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is used in studies involving enzyme inhibition, protein binding, and cellular assays.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory, anticancer, and antimicrobial agent.
Industry: The compound is utilized in the development of new materials, dyes, and agrochemicals.
Mecanismo De Acción
The mechanism of action of 3-Aminomethyl-1-(p-chlorobenzyl)-3-hydroxyindolin-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The exact mechanism depends on the specific application and target molecule.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Aminomethyl-1-(p-chlorobenzyl)piperidine
- 3-Aminomethyl-1-(p-chlorobenzyl)-2-oxindole
- 3-Aminomethyl-1-(p-chlorobenzyl)-3-hydroxyindole
Uniqueness
3-Aminomethyl-1-(p-chlorobenzyl)-3-hydroxyindolin-2-one hydrochloride is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for a wide range of applications. Its ability to undergo diverse chemical reactions and its potential therapeutic properties further highlight its uniqueness.
Propiedades
Número CAS |
32177-63-2 |
|---|---|
Fórmula molecular |
C16H16Cl2N2O2 |
Peso molecular |
339.2 g/mol |
Nombre IUPAC |
[1-[(4-chlorophenyl)methyl]-3-hydroxy-2-oxoindol-3-yl]methylazanium;chloride |
InChI |
InChI=1S/C16H15ClN2O2.ClH/c17-12-7-5-11(6-8-12)9-19-14-4-2-1-3-13(14)16(21,10-18)15(19)20;/h1-8,21H,9-10,18H2;1H |
Clave InChI |
PCONFMYEEDYQMV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(C(=O)N2CC3=CC=C(C=C3)Cl)(C[NH3+])O.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


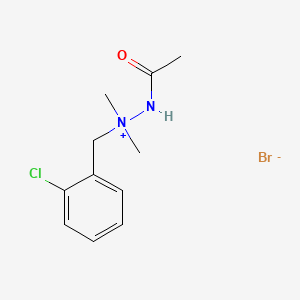
![2-[[Bis(2-hydroxyethoxy)amino]methyl]phenol](/img/structure/B13737514.png)
![2-(4-Bromo-butyl)-tetrahydro-pyrrolo[1,2-c]imidazole-1,3-dione](/img/structure/B13737517.png)


![(2E,4R)-4-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-pentenoic acid](/img/structure/B13737531.png)
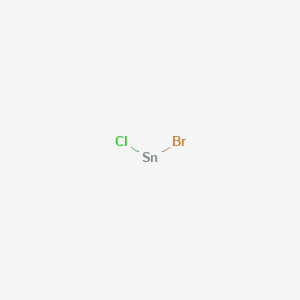
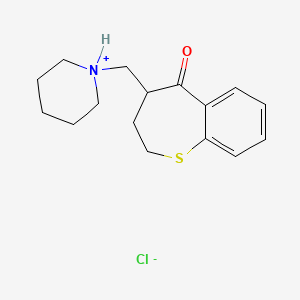
![(1S,2S)-Bis[tert-butyl(phenyl)phosphino]ethane](/img/structure/B13737552.png)
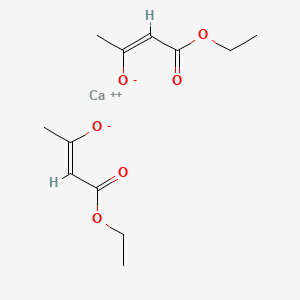
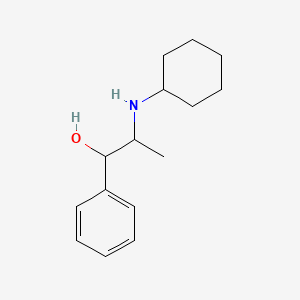
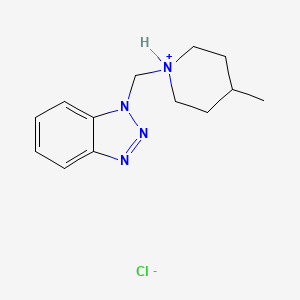
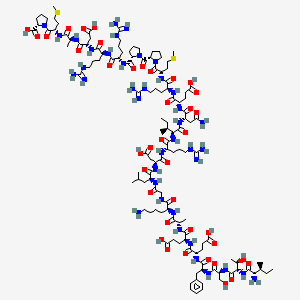
![4,4'-Thiobis[5-tert-butyl-m-cresol]](/img/structure/B13737589.png)
